N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide, also known by its chemical formula C28H20ClN3O3S , is a fascinating compound with diverse applications. Its structure features an anthrylmethylene group, which imparts unique properties.
Preparation Methods
Synthetic Routes::
Hydrazinolysis of Anthryl Ketone Derivative:
Condensation Reaction:
Industrial Production:: Industrial-scale production methods are not widely documented due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactions::
Hydrazine hydrate: for hydrazinolysis.
Thionyl chloride: for acylation.
Sodium borohydride: for reduction.
- The primary product is the target compound itself.
- Substituted derivatives may also form.
Scientific Research Applications
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
444191-60-0 |
---|---|
Molecular Formula |
C25H21N3O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H21N3O2/c1-17-8-2-5-11-20(17)25(30)26-16-24(29)28-27-15-23-21-12-6-3-9-18(21)14-19-10-4-7-13-22(19)23/h2-15H,16H2,1H3,(H,26,30)(H,28,29)/b27-15+ |
InChI Key |
OANQANDYSXIFHP-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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